molecular formula C15H14N2O B12609036 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 878233-05-7

3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B12609036
CAS No.: 878233-05-7
M. Wt: 238.28 g/mol
InChI Key: LXZISLCBZNSSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique arrangement of its atoms provides it with distinct chemical properties that can be exploited in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component reaction involving 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and cellular processes.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both pyrrolo and pyridine rings. This combination provides it with distinct chemical and biological properties that are not commonly found in other heterocyclic compounds.

Properties

CAS No.

878233-05-7

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-benzyl-2-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C15H14N2O/c1-10-12(9-11-5-3-2-4-6-11)14-13(17-10)7-8-16-15(14)18/h2-8,17H,9H2,1H3,(H,16,18)

InChI Key

LXZISLCBZNSSRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CNC2=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.